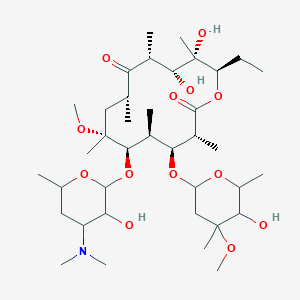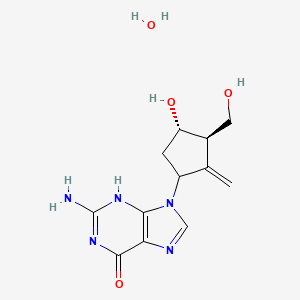
Psicofuranose
Descripción general
Descripción
Psicofuranose is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Psicofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Psicofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanomedicine and Biomedical Applications
Porous silicon (PSi) nanoparticles, including psicofuranose derivatives, are gaining attention for their potential in nanomedicine, particularly in drug delivery, diagnostics, and therapy. These materials have been recognized for their excellent in vivo biocompatibility, biodegradability, and their ability to deliver therapeutic agents effectively (Santos et al., 2014). Additionally, PSi shows promise in cancer immunotherapy and various drug delivery systems due to its tunable nanoporous structure and large surface area, which can be tailored for specific biomedical applications (Li et al., 2018).
Biosensors Development
The unique properties of porous silicon (pSi), which can include psicofuranose derivatives, have positioned it as a key material in biosensor development. Its ease of fabrication, remarkable optical and morphological properties, and versatile surface chemistry make it ideal for a variety of biosensor applications, including optical and electrochemical transducers (Jane et al., 2009).
Synthetic Strategies for Glycosyltransferase Inhibitors
Psicofuranose derivatives have been explored in the development of inhibitors for glycosyltransferases. A novel synthetic strategy leading to 3-acetamido-3-deoxy-D-psicofuranose derivatives has shown potential for creating N-acetylglucosaminyltransferase inhibitors, which are significant for computational drug design (Bella et al., 2015).
Insights into Photosynthetic Processes
Psicofuranose derivatives, through their incorporation into specific research models, can assist in understanding key photosynthetic processes. Studies using these compounds in model organisms can provide valuable insights into photosynthesis and related biological phenomena (Knoot et al., 2019).
Safety and Biocompatibility in Drug Delivery
The safety and biocompatibility of psicofuranose-containing materials, especially in nanoporous silicon (pSi) forms, have been a subject of study. Research evaluating the safety of these compounds in drug delivery contexts, particularly concerning their intravenous administration, highlights their potential for safe biomedical applications (Tanaka et al., 2010).
Structural Analysis
The structural analysis of psicofuranose derivatives, such as 1,2:3,4-Di-O-isopropylidene--D-psicofuranose, provides foundational knowledge for further applications in chemical and pharmaceutical research. Understanding the crystal structures and stereochemistry of these compounds is crucial for their application in various scientific fields (Watkin et al., 2005).
Nucleoside Synthesis
The synthesis of psicofuranosyl nucleosides has been an area of exploration. Studies have demonstrated methods to create anhydro psicofuranosyl nucleosides, indicating the role of psicofuranose in nucleoside chemistry and potential pharmaceutical applications (Roivainen et al., 2002).
Propiedades
IUPAC Name |
(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



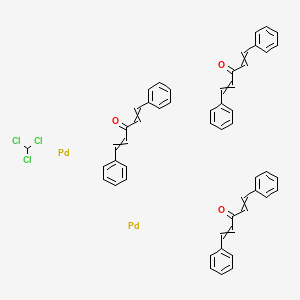
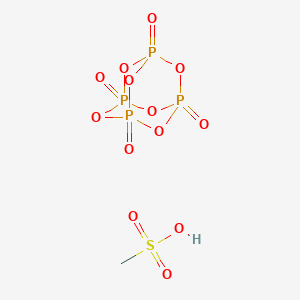
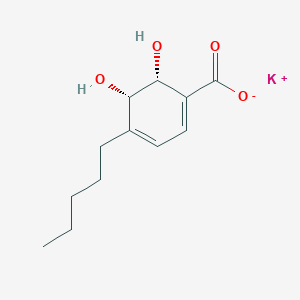
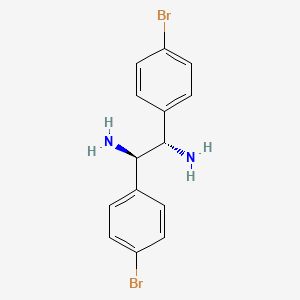
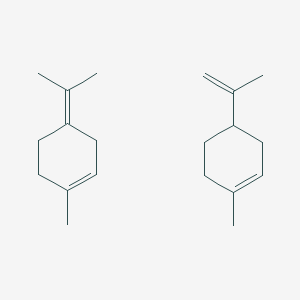
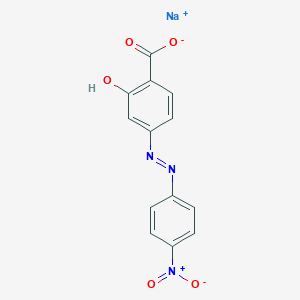
![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)
![Sodium;4-[2-[7-[3,3-dimethyl-1-(4-sulfonatobutyl)benzo[g]indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylbenzo[g]indol-1-yl]butane-1-sulfonate](/img/structure/B8254850.png)
![3-[2-Methoxy-4-[3-methoxy-4-[4-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-1-(4-nitrophenyl)-5-phenyltetrazol-3-ium;dichloride](/img/structure/B8254851.png)
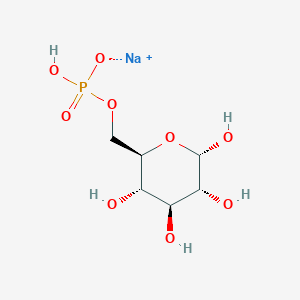

![[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-azaniumyl-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylazanium;hydrogen sulfate](/img/structure/B8254885.png)
